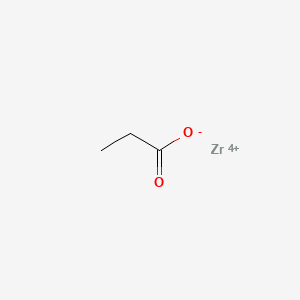
Zirconium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium propionate is a chemical compound consisting of zirconium (IV) and propionate ions. It is typically found as a white, free-flowing powder with a slight odor of propionic acid. This compound is not soluble in water but dissolves in organic solvents such as ethanol, ethyl acetate, and isopropanol . This compound is primarily used as an adhesion promoter in solvent-based inks and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium propionate can be synthesized through the reaction of zirconium (IV) compounds with propionic acid. One common method involves dissolving zirconium (IV) isopropoxide in propionic acid, which results in the formation of this compound . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium (IV) chloride with propionic acid in the presence of a suitable solvent. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Zirconium propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: High temperatures (around 350°C) are required to decompose this compound to zirconium oxide.
Substitution: Reactions with acetic acid or other carboxylic acids can lead to the substitution of propionate groups.
Major Products Formed:
Scientific Research Applications
Zirconium propionate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which zirconium propionate exerts its effects is primarily through its ability to form strong bonds with organic polymers and substrates. This enhances the adhesion properties of coatings and inks. In biological applications, this compound’s antimicrobial and anticancer activities are attributed to its ability to generate reactive oxygen species (ROS) that induce cell damage .
Comparison with Similar Compounds
- Zirconium acetate
- Zirconium butyrate
- Zirconium isopropoxide
Comparison: Zirconium propionate is unique in its solubility in organic solvents and its specific use as an adhesion promoter in solvent-based inks. Compared to zirconium acetate, which is more commonly used in aqueous systems, this compound offers better compatibility with non-aqueous solvents . Zirconium butyrate and zirconium isopropoxide have similar applications but differ in their solubility and reactivity profiles .
Properties
CAS No. |
25710-96-7 |
|---|---|
Molecular Formula |
C3H6O2Zr |
Molecular Weight |
165.30 g/mol |
IUPAC Name |
propanoic acid;zirconium |
InChI |
InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
UADUAXMDVVGCGW-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[Zr+4] |
Canonical SMILES |
CCC(=O)O.[Zr] |
Key on ui other cas no. |
84057-80-7 25710-96-7 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
84057-80-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















